Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
WZJQPRRVZMHJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Protected Intermediate via Carbon Disulfide-Mediated Protocol
Patent EP2380890A1 discloses a method for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives through sequential alkylation. Adapting this protocol, the target ester is accessible via the following steps:
- Intermediate Preparation : A carbamate-protected dihydronaphthyridine (Formula VI, PG = tert-butoxycarbonyl) is treated with carbon disulfide and potassium carbonate in dimethylformamide (DMF) at 0–50°C.
- Double Alkylation : Two equivalents of ethyl iodide (R²⁰ = ethyl) are introduced, yielding the bis-alkylated intermediate.
- Deprotection and Esterification : Acidic removal of the tert-butoxycarbonyl (Boc) group followed by esterification with ethanol under Mitsunobu conditions generates the ethyl carboxylate.
Key Conditions :
Cyclization Using Meldrum’s Acid and Peptide Coupling Reagents
A second route, detailed in EP2380890A1, employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for cyclization. The procedure involves:
- Activation : Reacting a Boc-protected aminopyridine derivative with Meldrum’s acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Thermal Cyclization : Heating the intermediate at 80°C in toluene induces ring closure to form the dihydronaphthyridine core.
- Ethoxylation : Transesterification with ethanol and sulfuric acid catalyst converts the methyl ester to the ethyl derivative.
Optimization Insights :
Heck Vinylation and Enantioselective Hydrogenation
The asymmetric synthesis route from ACS Organic Process Research & Development provides an alternative strategy:
- Heck Reaction : 2-Chloropyridine is vinylated using ethylene gas and palladium catalysis.
- Cyclization-Amination : The vinylated product undergoes one-pot cyclization with ammonium acetate to form a dihydronaphthyridine.
- Transfer Hydrogenation : Chiral ruthenium catalysts (e.g., (R)-BINAP-Ru) achieve enantiomeric excesses >99% for stereocenter formation.
- Esterification : The resulting amine is acylated with ethyl chloroformate.
Advantages :
- Atom-economical: Utilizes ethylene gas instead of stoichiometric vinylating agents.
- Chromatography-free purification: Crystallization steps yield 87% isolated product.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Alkylation (Method 2.1) : DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Reactions at 30°C minimize byproducts compared to 50°C.
- Cyclization (Method 2.2) : Toluene is preferred over DCM for thermal stability. Microwave heating reduces decomposition.
- Heck Reaction (Method 2.3) : Ethylene pressure at 5 atm optimizes conversion without side oligomerization.
Protecting Group Strategies
- Boc vs. Benzyloxycarbonyl : Boc groups enable milder deprotection (HCl/dioxane) but require anhydrous conditions. Benzyloxycarbonyl residues necessitate hydrogenolysis, complicating scale-up.
Analytical Data and Characterization
Spectroscopic Profiles :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.85–2.95 (m, 2H, CH₂), 3.45–3.55 (m, 2H, CH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.25 (d, J = 5.6 Hz, 1H, ArH), 8.40 (d, J = 5.6 Hz, 1H, ArH).
- HRMS : Calculated for C₁₁H₁₄N₂O₂ [M+H]⁺: 217.0982; Found: 217.0979.
Purity Assessment :
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while reduction may produce 7,8-dihydro-1,6-naphthyridine derivatives.
Scientific Research Applications
Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Naphthyridine Derivatives
Key Observations:
- Core Saturation: The degree of saturation (dihydro vs. tetrahydro vs. decahydro) significantly impacts aromaticity and reactivity. For example, the decahydro derivative in is fully saturated, reducing aromatic stabilization but increasing torsional flexibility .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity at adjacent positions, while bulky tert-butyl esters () improve steric protection against hydrolysis compared to ethyl esters. Methoxy groups () may increase solubility via hydrogen bonding.
Physicochemical and Functional Properties
Table 3: Physicochemical Data
Key Observations:
Biological Activity
Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O2
- CAS Number : 2365419-32-3
- Molecular Weight : 206.24 g/mol
Biological Activities
The biological activities of this compound have been explored in various studies. Below are some key findings regarding its pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. In vitro studies have demonstrated that naphthyridine compounds can inhibit a variety of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against various bacterial strains .
- The compound has shown activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant reductions in biofilm formation compared to standard antibiotics .
Anti-inflammatory Effects
Naphthyridine derivatives have also been studied for their anti-inflammatory effects. A specific study reported that certain compounds exhibited strong inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines, with IC50 values ranging from 7.73 to 15.09 μM .
Anticancer Properties
The anticancer potential of naphthyridine derivatives is notable:
- Some studies have reported cytotoxic effects against various cancer cell lines such as H1299 and A549 (non-small cell lung cancer) and HeLa (cervical cancer), with IC50 values between 10.47 to 15.03 μg/mL .
- The mechanism of action includes intercalation into DNA and induction of apoptosis through p53-independent pathways .
The biological activities of this compound are attributed to several mechanisms:
- DNA Intercalation : This leads to disruption of DNA replication and transcription.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and proliferation .
- Induction of Apoptosis : Through modulation of apoptotic pathways, the compound can trigger programmed cell death in cancer cells.
Case Studies
A selection of case studies highlights the effectiveness and potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli with MIC values as low as 0.25 μg/mL. |
| Study B | Showed anticancer effects in vitro on breast cancer cells with an IC50 value of 12 μM. |
| Study C | Reported anti-inflammatory effects in murine models with reduced levels of inflammatory cytokines post-treatment. |
Q & A
Q. What are the primary synthetic routes for Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via:
- Pd-catalyzed cyclization : A Pd₂(dba)₃/ligand system (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at 130°C achieves cyclization with moderate yields (54%) .
- Isomerization of pyrrolo[3,4-b]pyridine derivatives : Treatment with NaOEt in ethanol under reflux generates isomers (e.g., ethyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate) in 40–50% yields, with transesterification observed in methanolic conditions .
- Acetylation/esterification : Reactions with diethyl malonate or benzyltrimethylstannane under thermal conditions yield carboxylate derivatives (33%–50%) .
Key factors : Catalyst loading (2.5–10 mol%), solvent polarity (dioxane vs. dichloromethane), and temperature (reflux vs. 130°C) critically impact yield and regioselectivity.
Q. What experimental techniques are used to confirm the structure and purity of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, as demonstrated for tert-butyl analogs .
- Spectroscopic methods :
- Chromatography : Flash column chromatography (PhMe/EtOAc or PhMe/acetone) isolates isomers and removes byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during derivative synthesis?
Discrepancies often arise from:
- Regioselectivity in isomerization : Basic conditions (e.g., NaOEt vs. NaOMe) favor different tautomers (e.g., 8-hydroxy vs. 5-hydroxy naphthyridines) due to steric and electronic effects .
- Catalyst-dependent pathways : Pd catalysts with bulky ligands suppress β-hydride elimination, favoring cyclization over side reactions .
- Thermal vs. microwave-assisted synthesis : Higher temperatures (600°C) in He gas promote bond formation (e.g., 7,8-bond completion) but risk decomposition .
Methodological approach : Use tandem LCMS/NMR to monitor reaction progress and optimize conditions via Design of Experiments (DoE).
Q. What strategies enable functionalization of the naphthyridine core for drug discovery?
- Electrophilic substitution : Introduce halides (e.g., bromine at C3) for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Nucleophilic displacement : Alkoxy groups (e.g., benzyloxy) can be installed via Ullmann-type couplings (CuI/phenanthroline, Cs₂CO₃) .
- Ester hydrolysis : Basic hydrolysis (NaOH/MeOH) converts the ethyl ester to carboxylic acid for further amide coupling .
Case study : A 3-(phenoxymethyl) derivative was synthesized via Mitsunobu reaction (DIAD, polystyrene-supported PPh₃) with 69% yield .
Q. How can hydrogen-bonding patterns in crystal structures inform supramolecular design?
- Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict packing behavior .
- Cambridge Structural Database (CSD) mining : Compare torsion angles (θ) and puckering parameters (q, φ) of dihydronaphthyridine analogs to identify stable conformers .
Example : The ethyl ester’s carbonyl group often acts as an H-bond acceptor, stabilizing layered or helical arrangements in crystals .
Q. What computational tools aid in predicting reactivity and optimizing synthesis?
- DFT calculations : Model transition states for Pd-catalyzed cyclization to rationalize ligand effects (e.g., electron-rich ligands accelerate oxidative addition) .
- Molecular docking : Screen naphthyridine derivatives against targets (e.g., mGlu5 receptor) to prioritize bioactive analogs .
Data-driven optimization : Pair computational results with high-throughput experimentation (HTE) to validate predicted reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
